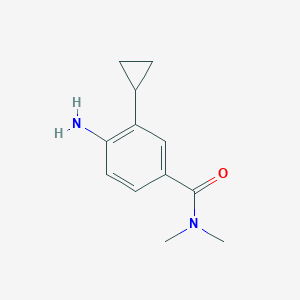
4-Amino-3-cyclopropyl-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-cyclopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a cyclopropyl group at the 3-position, and two methyl groups attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzoyl chloride and cyclopropylamine.
Reduction: The nitro group of 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-amino-3-cyclopropylbenzoyl chloride is then reacted with dimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-cyclopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzamides.
Aplicaciones Científicas De Investigación
4-Amino-3-cyclopropyl-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-cyclopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and dimethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-Amino-3-methyl-N,N-dimethylbenzamide: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
4-Amino-3-cyclopropyl-N,N-dimethylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and properties.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-amino-3-cyclopropyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)9-5-6-11(13)10(7-9)8-3-4-8/h5-8H,3-4,13H2,1-2H3 |
Clave InChI |
QWPXGEXORGKLDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


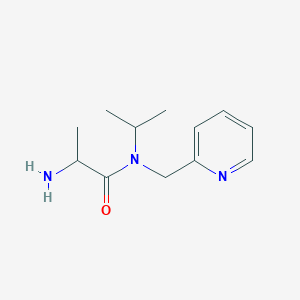




![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
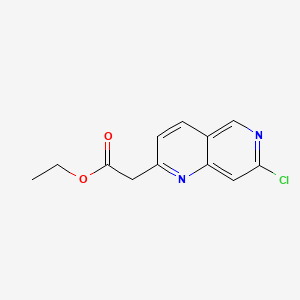
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)

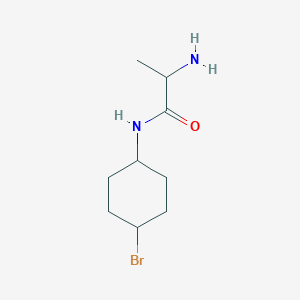
![tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
![2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)
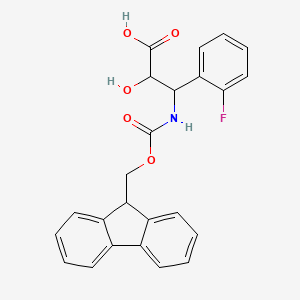
![2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776908.png)
